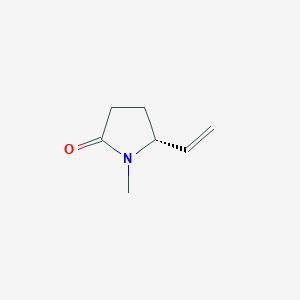

(R)-1-Methyl-5-vinylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-Methyl-5-vinylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-5-vinylpyrrolidin-2-one typically involves the reaction of a suitable precursor with a vinylating agent under controlled conditions. One common method is the vinylation of ®-1-Methylpyrrolidin-2-one using a vinyl halide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of ®-1-Methyl-5-vinylpyrrolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Methyl-5-vinylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with hydrogenated vinyl groups.

Substitution: Substituted products with various functional groups replacing the vinyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(R)-1-Methyl-5-vinylpyrrolidin-2-one serves as a valuable building block in organic synthesis. Its vinyl group allows it to participate in various chemical reactions, including:

- Polymerization : The compound can be utilized in the synthesis of polymers through radical polymerization processes.

- Functionalization : The reactivity of the vinyl group enables the introduction of various functional groups, facilitating the creation of more complex molecules.

Table 1: Comparison of Related Pyrrolidinones

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| N-Vinyl-2-pyrrolidone | Vinyl-substituted pyrrolidine | Used in polymer production; reactive double bond |

| Methylpyrrolidone | Methyl-substituted pyrrolidine | Solvent properties; used in pharmaceuticals |

| Pyrrolidinone | Saturated cyclic amide | Found in natural alkaloids; diverse biological activities |

The structural specificity of this compound leads to distinct biological activities and applications not found in other similar compounds.

Industrial Applications

The compound's unique chemical properties make it suitable for several industrial applications:

- Coatings and Adhesives : Its reactivity allows for incorporation into formulations for coatings and adhesives, enhancing performance characteristics.

- Cosmetic Ingredients : The compound may be explored as a component in cosmetic formulations due to its potential skin compatibility and stability.

Case Study 1: Polymer Production

A study demonstrated the use of this compound in synthesizing polyvinylpyrrolidone (PVP), a polymer widely used in pharmaceuticals and cosmetics. The polymerization process involved radical initiation, leading to high molecular weight products with desirable solubility characteristics.

Case Study 2: Neurokinin Receptor Antagonists

Research on related compounds has shown that modifications to the pyrrolidine structure can enhance binding affinity to neurokinin receptors. Such studies highlight the potential for this compound derivatives as therapeutic agents for managing nausea and pain.

Wirkmechanismus

The mechanism of action of ®-1-Methyl-5-vinylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-Methyl-5-vinylpyrrolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.

1-Methyl-5-ethylpyrrolidin-2-one: A structurally similar compound with an ethyl group instead of a vinyl group.

1-Methyl-5-propylpyrrolidin-2-one: Another analog with a propyl group.

Uniqueness

®-1-Methyl-5-vinylpyrrolidin-2-one is unique due to its chiral nature and the presence of a vinyl group, which imparts distinct reactivity and biological activity compared to its analogs. The specific configuration and functional groups make it a valuable compound for various applications in research and industry.

Biologische Aktivität

(R)-1-Methyl-5-vinylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, characterized by its unique molecular structure, which includes a pyrrolidine ring with a vinyl group and a methyl substituent. This compound, with the molecular formula C₆H₉NO, has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

Structural Characteristics

The structural configuration of this compound enhances its reactivity, particularly due to the presence of the vinyl group. This reactivity allows for various chemical transformations, making it a versatile building block in organic synthesis. The compound's chirality also suggests potential differences in biological activity compared to its enantiomers.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidinones can inhibit bacterial growth and possess antifungal activities. The specific mechanisms through which this compound exerts these effects remain to be fully elucidated, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.

Neuropharmacological Effects

Preliminary investigations suggest that this compound may influence neurotransmitter systems. Compounds in the pyrrolidinone family have been studied for their potential neuroprotective effects and ability to modulate synaptic transmission. This raises the possibility that this compound could serve as a lead compound for developing treatments for neurodegenerative diseases.

Cytotoxicity and Anticancer Activity

Some studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxic mechanisms may involve apoptosis induction or inhibition of cell proliferation. Further research is required to determine whether this compound shares these properties and to identify its potential as an anticancer agent.

Case Studies

- Antimicrobial Activity : A study demonstrated that pyrrolidinone derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting that this compound could be further explored as an antimicrobial agent.

- Neuropharmacological Effects : In vitro assays revealed that certain pyrrolidinones could enhance dopamine release in neuronal cultures, indicating potential applications in treating conditions like Parkinson's disease.

- Cytotoxicity : Research involving various cancer cell lines showed that some pyrrolidinone derivatives induced apoptosis at specific concentrations, warranting further investigation into the mechanisms behind these effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| N-Vinyl-2-pyrrolidone | Vinyl-substituted pyrrolidine | Used in polymer production; reactive double bond |

| Methylpyrrolidone | Methyl-substituted pyrrolidine | Solvent properties; used in pharmaceuticals |

| Pyrrolidinone | Saturated cyclic amide | Found in natural alkaloids; diverse biological activities |

This compound is distinct due to its specific chiral configuration and the presence of both a methyl and vinyl group, enhancing its reactivity compared to other derivatives.

Eigenschaften

IUPAC Name |

(5R)-5-ethenyl-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMTXCZONDSTBR-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.